![molecular formula C12H8O4 B1582711 1,4-Naphthalenedicarboxylic acid CAS No. 605-70-9](/img/structure/B1582711.png)
1,4-Naphthalenedicarboxylic acid
Overview
Description
1,4-Naphthalenedicarboxylic acid (1,4-NDC) is an organic compound with the formula C10H6O4. It is a white crystalline solid that is insoluble in water, but soluble in organic solvents. 1,4-NDC is a dicarboxylic acid that has been used in many scientific and industrial applications, including organic synthesis, analytical chemistry, and materials science.
Scientific Research Applications
Coordination Polymers and Network Structures
1,4-Naphthalenedicarboxylic acid (1,4-NDC) plays a crucial role in the synthesis of coordination polymers and network structures. It has been used in reactions with lanthanide(III) chloride to form coordination polymers that exhibit porous 3D networks. These networks are significant due to their photophysical and magnetic properties, as seen in studies involving europium and gadolinium (Zheng, Jin, Gao, & Lu, 2005). Additionally, 1,4-NDC has been employed in synthesizing metal naphthalenedicarboxylates with diverse architectures, highlighting its versatility in forming various structural motifs with potential applications in materials science (Jiang, Guo, Du, & Li, 2009).
Analytical Chemistry Applications
In analytical chemistry, 1,4-NDC has been characterized as a carrier electrolyte for the separation of organic anions by capillary zone electrophoresis with indirect UV detection. This application is particularly important for environmental monitoring, as demonstrated in the analysis of organic anions in ambient air (Dabek-Zlotorzynska & Dlouhy, 1994).
Photochemical and Solid-State Reactions
1,4-NDC has been a key component in photochemical and solid-state reactions. For instance, its co-crystallization with certain pyridyl ethylenes leads to discrete molecular solid-state assemblies capable of directing regiocontrolled photodimerization via single-crystal-to-single-crystal transformations (Varshney, Papaefstathiou, & MacGillivray, 2002). This process is of interest in the field of materials chemistry, particularly in the development of photoresponsive materials.
Renewable Resources and Biomass Valorization
1,4-NDC is also relevant in the context of renewable resources and biomass valorization. It has been synthesized from biomass-derived 2,5-furandicarboxylic acid via benzyne-cycloaddition and reductive aromatization. This approach diversifies the potential end uses of renewable terephthalic acid analogs and other furanics available from cellulose biorefineries (Serum, Selvakumar, Zimmermann, & Sibi, 2018).
Synthesis of Luminescent Materials
Recent research has explored the synthesis of inorganic–organic hybrid materials using 1,4-NDC. One such study reported the creation of a hybrid phosphomolybdate with 1,4-NDC that exhibits fluorescent emission at room temperature, which could be significant in the development of new luminescent materials (Huang-Fu, Chen, Yang, Bai, & Dang, 2015).
Mechanism of Action
Target of Action
It is known that this compound is widely used in the dye, fluorescent whitening agent, high adhesion coating, and plastic industries .
Biochemical Pathways
It is known that this compound is used in the synthesis of various products in the chemical industry , which suggests that it may interact with a variety of biochemical pathways.
Pharmacokinetics
The compound is known to be insoluble in water , which may impact its bioavailability.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,4-Naphthalenedicarboxylic acid. For instance, it is known to be stable under dry and room temperature conditions . It is also known to be irritating to the eyes, skin, and respiratory system , suggesting that protective equipment should be used when handling this compound.
properties
IUPAC Name |
naphthalene-1,4-dicarboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O4/c13-11(14)9-5-6-10(12(15)16)8-4-2-1-3-7(8)9/h1-6H,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMFBCRYHDZLRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2060545 | |
Record name | 1,4-Naphthalenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
605-70-9 | |
Record name | 1,4-Naphthalenedicarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=605-70-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Naphthalenedicarboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605709 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Naphthalenedicarboxylic acid | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Naphthalenedicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2060545 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,4-dicarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.177 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-NAPHTHALENEDICARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84HFA3F9GP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of 1,4-Naphthalenedicarboxylic acid?
A1: this compound has the molecular formula C12H8O4 and a molecular weight of 216.19 g/mol.
Q2: What spectroscopic data is relevant for characterizing 1,4-H2NDC?
A2: Infrared (IR) spectroscopy is commonly employed to identify the characteristic functional groups of 1,4-H2NDC, such as the carboxyl groups (-COOH) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and bonding within the molecule.
Q3: Is 1,4-H2NDC stable under hydrothermal conditions?
A3: Yes, 1,4-H2NDC demonstrates excellent stability under hydrothermal conditions, making it a suitable linker for synthesizing MOFs using solvothermal methods [, , , , , , , , , , , , , , , , , , , , , , , , , , , ].
Q4: How does 1,4-H2NDC interact with metal ions in MOFs?
A6: 1,4-H2NDC acts as a bridging ligand, coordinating to metal ions through its two carboxylate groups (-COO-) [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. This bridging ability allows for the construction of diverse MOF architectures.
Q5: What kind of structural motifs are observed in MOFs incorporating 1,4-H2NDC?
A7: 1,4-H2NDC facilitates the formation of various structural motifs, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. The specific motif depends on factors like the metal ion, co-ligands, and reaction conditions [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]. For instance, it can form 3D frameworks with pcu topology [, , ], diamond-like frameworks [], and even complex self-catenated structures [].
Q6: How does the choice of co-ligand influence the structure of MOFs with 1,4-H2NDC?
A8: The use of different co-ligands alongside 1,4-H2NDC plays a crucial role in directing the self-assembly process and ultimately determines the final MOF architecture. Flexible co-ligands can lead to interpenetration or entanglement in the framework, while rigid co-ligands can result in different pore sizes and shapes [, , ].
Q7: Do MOFs containing 1,4-H2NDC exhibit luminescence?
A9: Yes, several MOFs incorporating 1,4-H2NDC have shown luminescent properties [, , , , , , ]. The luminescence can originate from the ligand itself or from ligand-to-metal charge transfer (LMCT) [].
Q8: Have 1,4-H2NDC-based MOFs been explored for sensing applications?
A10: Yes, the luminescent properties of 1,4-H2NDC-based MOFs make them promising candidates for sensing applications. Research shows their potential in detecting various analytes, including metal ions (Fe3+, Al3+, Hg2+, Cu2+) [, , , , ], anions (MnO4–, Cr2O72–) [], antibiotics (tetracycline, nitrofurantoin) [, ], pesticides (imidacloprid) [], and nitroaromatic explosives like 2,4,6-trinitrophenol (TNP) [, ].
Q9: Do MOFs incorporating 1,4-H2NDC find applications in catalysis?
A11: While not extensively explored, there are examples of 1,4-H2NDC based MOFs being investigated for their catalytic properties. For instance, Co3O4 hierarchical nanosheets derived from a 1,4-H2NDC based Co MOF showed promising activity for photocatalytic CO2 reduction [].
Q10: Are there other notable applications of 1,4-H2NDC in material science?
A12: Yes, 1,4-H2NDC is used in the synthesis of poly(aryl ether ketone)s, a class of high-performance polymers known for their thermal stability and mechanical strength []. These polymers are explored for various applications like coatings, composites, and membranes.
Q11: What is the role of computational chemistry in understanding 1,4-H2NDC-based MOFs?
A13: Computational techniques like Density Functional Theory (DFT) can provide valuable insights into the electronic structure, bonding interactions, and optical properties of these MOFs. For example, TDDFT calculations helped confirm the ligand-to-ligand charge transfer (LLCT) mechanism for fluorescence emission in a series of Cd-based MOFs with 1,4-H2NDC [].
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